molecular formula C16H12O B182835 5-Phenylnaphthalen-2-ol CAS No. 156152-21-5

5-Phenylnaphthalen-2-ol

Cat. No. B182835
M. Wt: 220.26 g/mol
InChI Key: PJIOGCUUYOZUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps and different reagents .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like ChemSpider and MolView can be used to visualize the molecular structure.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s molecular structure .

Scientific Research Applications

  • Synthesis and Chemical Studies :

    • "5-Phenylnaphthalen-2-ol" and its derivatives have been studied for their synthetic pathways. Samanta et al. (2012) observed unusual outcomes in the synthesis of benzo[c]phenanthren-5-ol derivatives, a compound structurally similar to "5-Phenylnaphthalen-2-ol" (Samanta, Kar, & Sarkar, 2012). Wang et al. (2011) developed a protocol for the synthesis of 2-phenylnaphthalene, a compound related to "5-Phenylnaphthalen-2-ol", through gold-catalyzed dimerization (Wang et al., 2011).
  • Pharmacological and Biological Studies :

    • Dupont et al. (2001) explored the antioxidant properties and 5-lipoxygenase inhibition activity of polyhydroxy-2-phenylnaphthalenes, compounds structurally similar to "5-Phenylnaphthalen-2-ol" (Dupont et al., 2001).
    • Mewshaw et al. (2005) investigated 2-phenylnaphthalene derivatives as estrogen receptor ligands, highlighting the potential for selective receptor modulation (Mewshaw et al., 2005).
  • Material Science and Technology :

    • Can et al. (2014) synthesized organic molecules including "5-Phenylnaphthalen-2-ol" derivatives for application in OLEDs, demonstrating their utility in electronic devices (Can et al., 2014).
  • Cancer Research :

    • Chang et al. (2015) synthesized 2-phenylnaphthalenes with hydroxyl groups, closely related to "5-Phenylnaphthalen-2-ol", and evaluated their effect on the proliferation and apoptosis of MCF-7 cancer cells (Chang, Ke, Wu, & Chuang, 2015).
  • Energy Applications :

    • McFarlane et al. (2010) evaluated phenylnaphthalenes, including structures related to "5-Phenylnaphthalen-2-ol", as heat transfer fluids for high-temperature energy applications (McFarlane, Luo, Garland, & Steele, 2010).

Safety And Hazards

Safety data sheets (SDS) are a good source of information on the safety and hazards associated with a compound. They provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment to use .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved .

properties

IUPAC Name

5-phenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIOGCUUYOZUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597519
Record name 5-Phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylnaphthalen-2-ol

CAS RN

156152-21-5
Record name 5-Phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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